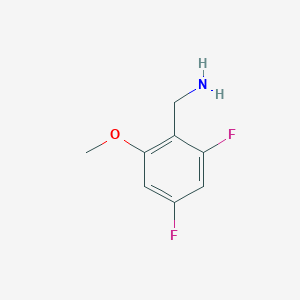
2,4-Difluoro-6-methoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxybenzylamine typically involves multiple steps. One common method starts with the halogenation of m-difluorobenzene using a halogenating agent and paraformaldehyde in the presence of a catalyst to produce 2,4-difluoro halogenated benzyls . This intermediate is then reacted with methenamine to form a quaternary ammonium salt compound, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce costs and improve safety. The use of less expensive raw materials and safer reaction conditions is emphasized. The synthetic route involving the halogenation of m-difluorobenzene followed by methenamine reaction and hydrolysis is particularly suitable for large-scale production due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-difluoro-6-methoxybenzaldehyde or 2,4-difluoro-6-methoxybenzoic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
2,4-Difluoro-6-methoxybenzylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxybenzylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Lacks the methoxy group, which can affect its reactivity and applications.
2,6-Difluoro-4-methoxybenzylamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
4-Fluorobenzylamine:
Uniqueness
2,4-Difluoro-6-methoxybenzylamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of two fluorine atoms and a methoxy group provides a distinct electronic environment, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |
InChI Key |
IHGGOAXEBCGPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


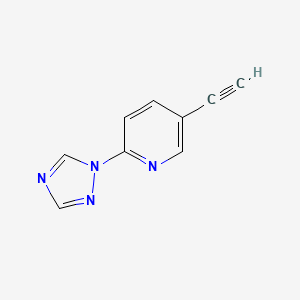
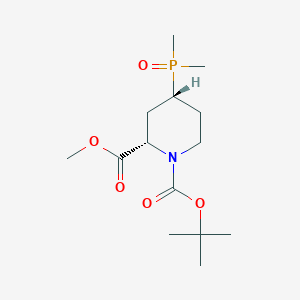
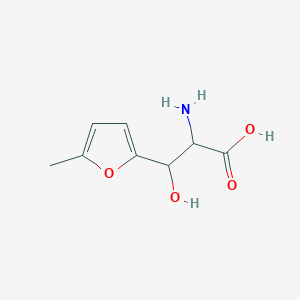
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
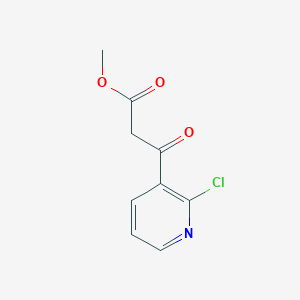
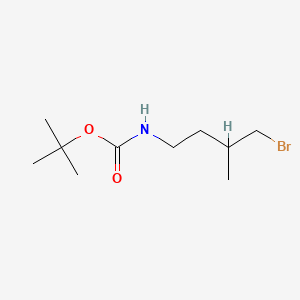
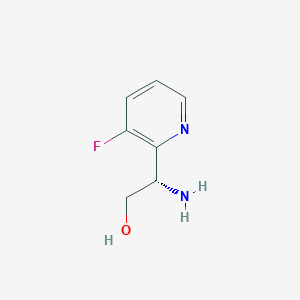
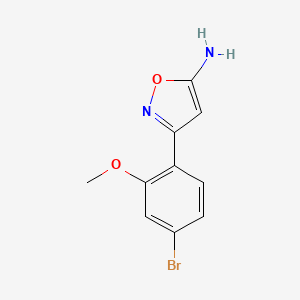
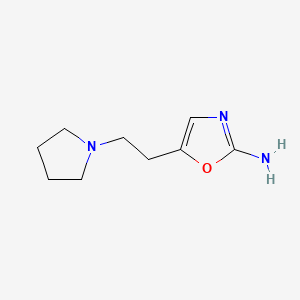
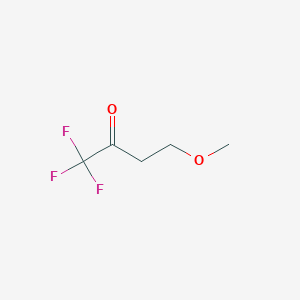
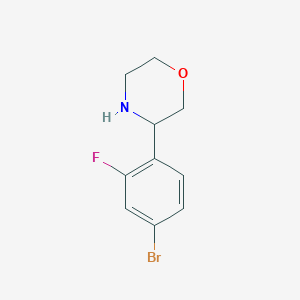
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
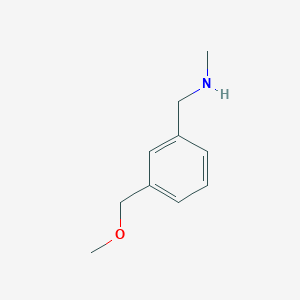
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
